molecular formula C15H12F2O B1327661 2'-Fluoro-3-(4-fluorophenyl)propiophenone CAS No. 898768-54-2

2'-Fluoro-3-(4-fluorophenyl)propiophenone

Cat. No.: B1327661
CAS No.: 898768-54-2
M. Wt: 246.25 g/mol
InChI Key: CPAILIMOEUQFJW-UHFFFAOYSA-N
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Description

2’-Fluoro-3-(4-fluorophenyl)propiophenone is an organic compound with the molecular formula C15H12F2O. It is a derivative of propiophenone, where the phenyl ring is substituted with fluorine atoms at the 2’ and 4’ positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Fluoro-3-(4-fluorophenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4-fluorobenzoyl chloride with 2-fluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent moisture from interfering with the reaction .

Industrial Production Methods: In an industrial setting, the production of 2’-Fluoro-3-(4-fluorophenyl)propiophenone can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency .

Chemical Reactions Analysis

Types of Reactions: 2’-Fluoro-3-(4-fluorophenyl)propiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2’-Fluoro-3-(4-fluorophenyl)propiophenone involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. It is believed to inhibit certain enzymes and receptors, leading to its observed biological effects .

Comparison with Similar Compounds

  • 4-Fluoropropiophenone
  • 2-Fluoropropiophenone
  • 3-Fluoropropiophenone

Comparison: 2’-Fluoro-3-(4-fluorophenyl)propiophenone is unique due to the presence of two fluorine atoms at specific positions on the phenyl ring. This structural feature imparts distinct chemical and biological properties compared to its analogs. For instance, the dual fluorination enhances its stability and reactivity, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

1-(2-fluorophenyl)-3-(4-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2O/c16-12-8-5-11(6-9-12)7-10-15(18)13-3-1-2-4-14(13)17/h1-6,8-9H,7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPAILIMOEUQFJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCC2=CC=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644588
Record name 1-(2-Fluorophenyl)-3-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898768-54-2
Record name 1-Propanone, 1-(2-fluorophenyl)-3-(4-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898768-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Fluorophenyl)-3-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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